molecular formula C10H9N3OS2 B13122255 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13122255
M. Wt: 251.3 g/mol
InChI Key: AEETYWAKNGLDSM-UHFFFAOYSA-N
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Description

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide (CAS 59224-23-6) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a 1,2,3-thiadiazole core, a privileged scaffold known for its diverse biological activities. Scientific studies on structurally similar 1,2,3-thiadiazole and 1,3,4-thiadiazole carboxamide derivatives have demonstrated potent pharmacological properties, suggesting this compound is a valuable building block for developing new therapeutic agents . Research into analogous compounds highlights potential applications in infectious disease and inflammation studies. Specifically, carboxamide-linked thiadiazole derivatives have shown promising antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have exhibited significant anti-inflammatory effects by inhibiting protein denaturation . The integration of the carboxamide pharmacophore, a key moiety in several non-steroidal anti-inflammatory drugs (NSAIDs), further underscores the research utility of this compound for bioactivity screening and hit-to-lead optimization . Furthermore, the methylthio substituent can serve as a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships (SAR). Researchers utilize this compound as a key intermediate in the synthesis of more complex hybrid molecules for evaluating cytotoxic and anticancer properties against various cell lines . Parchem provides 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide to the scientific community for research purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

5-methylsulfanyl-N-phenylthiadiazole-4-carboxamide

InChI

InChI=1S/C10H9N3OS2/c1-15-10-8(12-13-16-10)9(14)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14)

InChI Key

AEETYWAKNGLDSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=NS1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approach to 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. A typical approach includes:

  • Formation of hydrazones or thiosemicarbazones from ketones or aldehydes.
  • Cyclization with sulfur sources such as elemental sulfur or sulfur halides.
  • Subsequent functional group transformations to introduce substituents.

This approach is supported by protocols involving hydrazinecarboxylates and thionyl chloride-mediated cyclizations, yielding 1,2,3-thiadiazoles with various substituents.

Specific Preparation of 5-(Methylthio)-1,2,3-thiadiazole Derivatives

The methylthio substitution at the 5-position can be introduced via nucleophilic substitution or by using methylthio-containing precursors. Two main routes are identified:

Cyclization of Hydrazones with Methylthio Precursors
  • Starting from acetophenone derivatives, hydrazones are formed by reaction with hydrazinecarboxylate.
  • Treatment with thionyl chloride induces cyclization to form the thiadiazole ring.
  • Introduction of methylthio substituent can be achieved by reacting the intermediate with methylthiolating agents or via substitution of a leaving group at the 5-position by methylthiolate anion.
Use of Potassium 5-(Phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate Intermediates
  • Potassium thiolate derivatives are synthesized by reaction of carbon disulfide with potassium hydroxide and appropriate amides.
  • Acidification yields 1,3,4-thiadiazole derivatives, which can be alkylated with methylthiolating agents to afford 5-(methylthio) substituted thiadiazoles.

Formation of the N-Phenyl Carboxamide Group

The carboxamide group at the 4-position is generally introduced by:

  • Starting from carboxylic acid or acid chloride precursors.
  • Amide bond formation via reaction with aniline or substituted anilines.
  • In some protocols, the carboxamide is formed prior to cyclization, ensuring the substituent is in place during ring closure.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature data is as follows:

Step Reagents & Conditions Description Yield & Notes
1. Formation of hydrazone Acetophenone + ethyl hydrazinecarboxylate, reflux in chloroform with HCl Hydrazone intermediate formation Quantitative yields reported
2. Cyclization Hydrazone + thionyl chloride, 0 ºC to room temperature, overnight Ring closure to 1,2,3-thiadiazole Good yields, fine powder isolated
3. Introduction of methylthio group Reaction with methylthiolate or methylthiolating agents under basic conditions Substitution at 5-position High regioselectivity for 5-position
4. Amide formation Acid chloride or carboxylic acid derivative + aniline, standard amide coupling N-phenyl carboxamide formation High purity compounds obtained

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy: Characteristic signals for methylthio (-SCH3) group at ~2.1 ppm in ^1H NMR; disappearance of amino protons upon ring closure; carbon signals above 190 ppm in ^13C NMR corresponding to C=S thiadiazole carbons.
  • IR Spectroscopy: NH stretching bands around 3380 cm^-1 for amide groups; absence of NH2 bands confirming cyclization.
  • Melting Points: Consistent with literature values indicating purity and correct structure (e.g., mp 160–162 °C).

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Hydrazone cyclization with thionyl chloride Acetophenone derivatives, hydrazinecarboxylate Thionyl chloride 0 ºC to RT, overnight High yield, straightforward Requires careful handling of thionyl chloride
Potassium thiolate alkylation Carbon disulfide, KOH, amides Methylthiolating agents Room temperature to reflux Efficient methylthio introduction Multi-step, requires acidification step
Direct methylthio substitution Preformed thiadiazole derivatives Methylthiolate anion Basic conditions Regioselective methylthio substitution May require purification to remove side products

Research Findings and Optimization Notes

  • The use of thionyl chloride in cyclization is a well-established method providing high yields and purity of 1,2,3-thiadiazoles.
  • Alkylation with methylthiolating agents is efficient and allows for selective substitution at the 5-position without affecting the carboxamide group.
  • Acid-base control during intermediate formation is critical to avoid side reactions and ensure high regioselectivity.
  • Recrystallization from solvents like chloroform or dimethyl sulfoxide enhances purity and crystallinity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study evaluated a series of thiadiazole–imidazole derivatives, including compounds similar to 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, against the liver carcinoma cell line HEPG2-1. The results indicated moderate to high anticancer activity compared to doxorubicin, a standard reference drug. The structure-activity relationship (SAR) analysis suggested that modifications in the thiadiazole ring could enhance efficacy against cancer cells .

1.2 Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial activities. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including those responsible for agricultural diseases. A specific study highlighted the synthesis of 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl) derivatives that exhibited significant antibacterial activity against Xanthomonas oryzae . This suggests that 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide could be further explored for its potential as an agricultural fungicide or bactericide.

Agricultural Applications

2.1 Insecticidal Activity

The insecticidal properties of thiadiazole derivatives have been documented extensively. A recent study synthesized new compounds based on the thiadiazole structure and assessed their insecticidal efficacy against common agricultural pests. The findings revealed that certain derivatives displayed promising results in reducing pest populations effectively . This positions 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide as a candidate for developing novel insecticides.

Material Science

3.1 Polymer Chemistry

In material science, thiadiazoles are being investigated for their role in polymer chemistry due to their unique electronic properties. Thiadiazole-based polymers have shown potential in organic electronics and photovoltaic applications. The incorporation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide into polymer matrices could enhance charge transport properties and stability of organic solar cells .

Case Studies and Data Tables

Application Area Study Reference Key Findings
Anticancer Activity Moderate to high activity against HEPG2-1 cell line
Antimicrobial Properties Effective against Xanthomonas oryzae
Insecticidal Activity Promising results in reducing pest populations
Material Science Enhanced electronic properties in polymer applications

Mechanism of Action

The mechanism of action of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • 1,3,4-Thiadiazole Derivatives : Compounds like 5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine () exhibit anticonvulsant activity (64.28% protection in rats at 300 mg/kg). The 1,3,4-thiadiazole core allows distinct electronic and steric properties compared to the 1,2,3-isomer, influencing target selectivity .
  • Thiazole and Pyrazole Analogues: Thiazole carboxamides () and pyrazole derivatives (–9) demonstrate the versatility of sulfur-containing heterocycles.

Substituent Modifications

  • Methylthio vs. Ethylthio : N-(5-ethylthio-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide () shows that alkylthio chain length impacts lipophilicity and steric bulk, which may alter binding affinities .
  • Aromatic vs. Aliphatic Substituents : The benzimidazole-substituted 5-(1H-benzimidazol-1-yl)-N-methyl-1,2,3-thiadiazole-4-carboxamide () introduces a bulky aromatic group, contrasting with the methylthio group’s compactness, which could affect pharmacokinetic profiles .

Carboxamide Variations

  • N-Phenyl vs. N-Methyl : The parent compound N-phenyl-1,2,3-thiadiazole-4-carboxamide () lacks the methylthio group but shares the carboxamide moiety. Its safety data (density: 1.423 g/cm³, handling precautions) provide a baseline for hypothesizing that methylthio substitution may enhance stability or bioactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide 1,2,3-thiadiazole 5-SCH₃, 4-NHPh Not reported
5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 5-Ph-OCH₃, 2-NHPh Anticonvulsant (64.28% at 300 mg/kg)
N-(5-Ethylthio-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide 1,3,4-thiadiazole 5-SCH₂CH₃, triazole, 4-MePh Not reported
5-(1H-Benzimidazol-1-yl)-N-methyl-1,2,3-thiadiazole-4-carboxamide 1,2,3-thiadiazole 5-benzimidazole, 4-NHMe Not reported

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